N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide
Description
N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a sulfonamide derivative featuring a bifuran scaffold and a pyrazole moiety. Its structure combines a [2,2'-bifuran]-5-ylmethyl group attached to a 1-methyl-1H-pyrazole-4-sulfonamide core.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-13(20-10)12-3-2-6-19-12/h2-6,8-9,15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOAXEBMNATQJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran unit can be synthesized starting from furfural derivatives.
Attachment of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving appropriate precursors such as hydrazines and 1,3-diketones.
Introduction of the Sulfonamide Group: The sulfonamide group is typically introduced through a reaction between the pyrazole derivative and a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based carboxylic acids.
Reduction: The sulfonamide group can be reduced under specific conditions to form corresponding amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Furan-based carboxylic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity.
Pathways Involved: It may affect signaling pathways related to inflammation or microbial growth.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Polarizability and π-Linker Effects
Polarizability, a critical parameter for NLO applications, is highly dependent on the conjugated π-linkers in the molecule. The target compound exhibits a mean polarizability (<α>) of 645.71 atomic units (a.u.) . Comparisons with analogs from the DPTM series (Table 1) reveal significant variations based on π-linker composition:
Table 1: Polarizability of Selected Compounds with Varying π-Linkers
| Compound | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| Target Compound | [2,2'-Bifuran]-5-ylmethyl | 1-Methyl-1H-pyrazole-4-sulfonamide | 645.71 |
| DPTM-5 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethylfuran | 677.51 |
| DPTM-6 | 5,5'-Dimethyl-2,2'-bifuran | 2,5-Dimethyloxazole | 668.19 |
| DPTM-1 | 2,5-Dimethylfuro[3,2-b]furan | 2,5-Dimethylfuran | 663.48 |
| DPTM-3 | 2,5-Dimethyloxazolo[5,4-d]oxazole | 2,5-Dimethylfuran | 640.19 |
Key Findings :
- The target compound’s polarizability is ~5% lower than DPTM-5, which uses a methyl-substituted bifuran as the first π-linker. This suggests that methyl groups on the bifuran scaffold enhance electron delocalization, increasing <α> .
- Replacing the bifuran with rigid heterocycles (e.g., oxazolo-oxazole in DPTM-3) reduces polarizability due to reduced conjugation flexibility .
- The pyrazole-sulfonamide moiety in the target compound may introduce steric or electronic effects that modestly lower <α> compared to furan- or oxazole-based second π-linkers in DPTM analogs .
Structural Isomerism and Substituent Positioning
The compound N-([2,3'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide () differs from the target compound only in the connectivity of the bifuran group ([2,3'] vs. [2,2']). While direct data on this isomer is unavailable, analogous studies suggest that bifuran regiochemistry significantly impacts electronic properties. For example, [2,2']-bifurans typically exhibit superior conjugation compared to [2,3'] isomers due to coplanar alignment of the furan rings .
Comparison with Sulfonamide Prodrugs
The sulfadiazine prodrug (E)-4-(2-(3-Methyl-5-oxo-1-(pyridin-2-yl)-1H-pyrazol-4(5H)-ylidene)hydrazinyl)-N-(pyrimidin-2-yl)benzenesulfonamide () shares a pyrazole-sulfonamide backbone but incorporates a hydrazinylidene group and pyrimidine substituent. Unlike the target compound, this prodrug is designed for bioactivation , highlighting how sulfonamide functionalization dictates pharmacological vs. electronic applications .
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural combination of bifuran and pyrazole moieties connected through a sulfonamide group. The molecular formula is with a molecular weight of 307.32 g/mol. The compound's structure is critical in determining its biological activity and interaction with various molecular targets.
| Property | Value |
|---|---|
| Molecular Weight | 307.32 g/mol |
| Molecular Formula | C13H13N3O4S |
| CAS Number | 2034567-45-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its role as a peripherally restricted antagonist of the cannabinoid receptor type 1 (CB1). This characteristic allows it to exert effects on metabolic pathways without crossing the blood-brain barrier, making it a promising candidate for treating metabolic disorders such as obesity.
Interaction with Biological Targets
The compound interacts with specific enzymes and receptors, inhibiting their activity and affecting various signaling pathways related to inflammation and metabolic regulation. Its ability to selectively target peripheral CB1 receptors may lead to reduced side effects typically associated with central CB1 antagonists.
Weight Loss Efficacy
Recent studies have highlighted the efficacy of this compound in promoting weight loss in diet-induced obese mice. The compound demonstrated significant reductions in body weight without affecting food intake, suggesting a unique mechanism that could be leveraged for obesity treatment.
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives, providing insights into structure–activity relationships (SAR) that can inform future research on this compound:
- Anti-inflammatory Activity : Some pyrazole derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways.
- Kinase Inhibition : A study indicated that certain pyrazole compounds act as inhibitors of kinases such as Aurora-A and CDK2, which are critical in cancer progression.
- Antimicrobial Properties : While not directly studied for this specific compound, related pyrazole derivatives have shown antimicrobial activity against various pathogens.
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